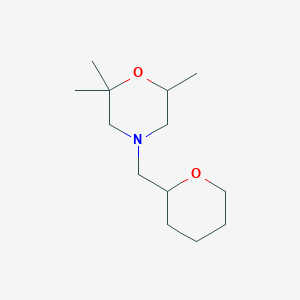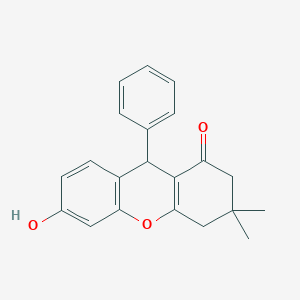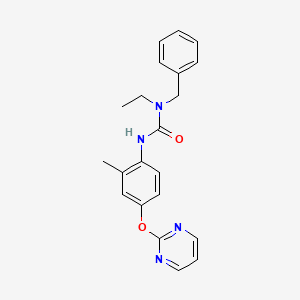
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine, also known as TOMM, is a heterocyclic organic compound. It is a morpholine derivative that has a unique structure with a cyclic ether group. TOMM has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is not fully understood. However, it is believed that 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine exerts its biological effects by interacting with specific protein targets in the body. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to inhibit the activity of certain enzymes and receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine can inhibit the proliferation of cancer cells and induce apoptosis. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has also been shown to have anti-inflammatory effects and can protect against oxidative stress. In animal studies, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to improve cognitive function and reduce the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yield. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is also stable under various conditions and can be stored for extended periods. However, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine. One potential area of research is the development of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine-based drugs for the treatment of various diseases. Further studies are also needed to understand the mechanism of action of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine and its potential protein targets. Additionally, research is needed to explore the potential use of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine in materials science and other fields.
Métodos De Síntesis
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine can be synthesized through various methods, including the reaction of morpholine with 2,2,6-trimethyl-4-chlorobutyric acid or the reaction of morpholine with 2,2,6-trimethyl-4-hydroxybutyric acid followed by the protection of the hydroxyl group with an oxan-2-ylmethyl group. The synthesis of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is relatively simple and can be achieved with high yield.
Aplicaciones Científicas De Investigación
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been extensively studied for its potential applications in various fields. In pharmaceutical research, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has also been studied for its potential use as an agrochemical to protect crops from pests and diseases.
Propiedades
IUPAC Name |
2,2,6-trimethyl-4-(oxan-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-11-8-14(10-13(2,3)16-11)9-12-6-4-5-7-15-12/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCJBAAPTAWMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
